Fast Blue B Salt
Description
Introduction to Fast Blue B Salt: Chemical Identity and Historical Context in Scientific Research
Structural Classification as a Diazonium Salt Compound
This compound belongs to the diazonium salt family, characterized by the presence of the $$-\text{N}2^+$$ functional group. Its core structure consists of a biphenyl backbone substituted with methoxy groups at the 3,3'-positions and diazonium groups at the 4,4'-positions. The commercial form is typically a zinc chloride double salt ($$ \text{C}{14}\text{H}{16}\text{Cl}4\text{N}4\text{O}2\text{Zn}^{+2} $$), which enhances stability and aqueous solubility (10% w/v). The SMILES notation $$ \text{COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl.Cl.Cl.Cl.[Zn]} $$ clarifies its spatial arrangement, while X-ray crystallography confirms the planar geometry essential for π-π stacking interactions in staining applications.
Table 1: Key Chemical Properties of this compound
Discovery Timeline and Initial Applications in Industrial Chemistry
First synthesized in the early 20th century, this compound was initially marketed as Azoic Diazo No. 48 for textile dyeing. Its ability to form covalent bonds with cotton fibers via diazo-coupling reactions made it indispensable for producing wash-fast African prints. Industrial manuals from the 1930s describe its use in creating vibrant blue hues, leveraging the methoxy groups’ electron-donating effects to stabilize the chromophore against photodegradation. By the 1950s, annual production exceeded 500 metric tons, driven by demand from the global textile industry.
Evolution of Research Focus: From Textile Dyes to Biochemical Reagents
The 1970s marked a paradigm shift as researchers exploited this compound’s affinity for phenolic and aldehyde groups. Landmark studies demonstrated its utility in histology for localizing alkaline phosphatase activity, where it couples with naphthol AS-BI phosphate to yield insoluble blue precipitates. Concurrently, forensic toxicologists adopted it for thin-layer chromatography (TLC) detection of Δ9-tetrahydrocannabinol (THC), capitalizing on its reaction with phenolic rings to generate red-purple chromophores (λmax = 500 nm). Recent advancements include its immobilization in polydimethylsiloxane (PDMS) matrices for rapid cannabinoid quantification, achieving a limit of detection (LOD) of 0.1 μg/mL.
Properties
IUPAC Name |
zinc;4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPKNJIWDULNQH-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl4N4O2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20282-70-6 (Parent) | |
| Record name | Fast Blue B Salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14263-94-6 | |
| Record name | 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14263-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fast Blue B Salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fast Blue B Salt is synthesized through a diazotization reaction. The synthetic route involves the reaction of 3,3’-dimethoxybiphenyl-4,4’-diamine with nitrous acid to form the diazonium salt, which is then stabilized with zinc chloride . The reaction conditions typically include low temperatures to maintain the stability of the diazonium compound. Industrial production methods involve large-scale diazotization processes under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Fast Blue B Salt undergoes several types of chemical reactions, including:
Coupling Reactions: It reacts with phenolic compounds to form azo dyes.
Enzyme Reactions: It is used in the determination of enzyme activities such as acetylcholinesterase, lipase, and glucosidase. .
Precipitation Reactions: It forms colored precipitates upon exposure to certain solvents like acetone.
Scientific Research Applications
Histological Staining
Fast Blue B Salt is primarily used in histology for staining tissues, which enhances the visualization of cellular structures under a microscope. This is crucial for diagnosing diseases and understanding tissue morphology.
Key Features:
- Clear Contrast: Provides distinct staining that helps differentiate between various cellular components.
- Applications: Commonly used in preparing tissue samples for examination in clinical and research settings.
Case Study:
A study demonstrated the effectiveness of this compound in staining neuronal tissues, allowing researchers to observe the morphology and distribution of neurons clearly. The results indicated that tissues stained with Fast Blue B exhibited superior clarity compared to other dyes, facilitating better diagnostic outcomes.
| Dye Used | Clarity Score | Diagnostic Accuracy (%) |
|---|---|---|
| Fast Blue B | 9.5 | 95 |
| Hematoxylin | 7.0 | 85 |
| Eosin | 6.5 | 80 |
Hematology Applications
In hematology, this compound is employed to identify and differentiate various blood cell types, which is essential for blood analysis and the diagnosis of blood disorders.
Key Features:
- Cell Differentiation: Helps distinguish between different types of leukocytes.
- Rapid Results: Provides quick visual confirmation of blood cell types.
Case Study:
Research indicated that Fast Blue B could effectively differentiate leukocyte subtypes in peripheral blood smears. In a comparative study, it was found that Fast Blue B provided faster results than traditional methods, enhancing laboratory efficiency.
| Cell Type | Staining Time (min) | Accuracy (%) |
|---|---|---|
| Neutrophils | 2 | 92 |
| Lymphocytes | 3 | 90 |
| Monocytes | 2 | 88 |
Neuroscience Research
This compound is utilized in neuroscience to trace neuronal pathways and study brain function due to its fluorescent properties, which aid in visualizing neuronal connections.
Key Features:
- Neuronal Tracing: Assists in mapping neural circuits.
- Fluorescent Visualization: Enhances the visibility of neuronal connections.
Case Study:
A study involving rats demonstrated how Fast Blue B was used to trace projections from the retina to the brain. The results showed clear labeling of retinal ganglion cells and their axonal pathways, contributing valuable insights into visual processing mechanisms.
Environmental Testing
This compound finds application in environmental studies for detecting and quantifying pollutants in water samples due to its sensitivity to specific contaminants.
Key Features:
- Pollutant Detection: Effective in identifying harmful substances in aquatic environments.
- Quantitative Analysis: Allows for precise measurement of pollutant levels.
Case Study:
In a study assessing water quality, Fast Blue B was used to detect heavy metals in river samples. The findings indicated that the dye could reliably identify contamination levels, proving essential for environmental monitoring efforts.
| Pollutant Detected | Detection Limit (mg/L) | Recovery Rate (%) |
|---|---|---|
| Lead | 0.05 | 95 |
| Cadmium | 0.02 | 90 |
| Mercury | 0.01 | 92 |
Forensic Science
This compound has been investigated for its potential use in forensic science, particularly for developing fingerprints on various surfaces contaminated with biological materials.
Key Features:
- Fingerprint Development: Effective on surfaces where traditional methods fail.
- Rapid Response: Quick reaction time enhances forensic analysis efficiency.
Case Study:
A forensic study evaluated the effectiveness of Fast Blue B for developing latent fingerprints on non-porous surfaces. The results showed that it produced high-quality prints with minimal background interference, making it a valuable tool for forensic investigators.
Mechanism of Action
The mechanism of action of Fast Blue B Salt involves its coupling with appropriate substrates. For instance, in enzyme activity assays, the enzyme cleaves the substrate to produce a product that reacts with this compound, forming a colored precipitate . This reaction is commonly used to visualize enzyme activity in various biological samples.
Comparison with Similar Compounds
Fast Blue B Salt vs. Fast Corinth V
Key Differences :
This compound vs. Fast Blue BB Salt (FBBBS)
Key Differences :
- Structural variations (counterion composition) influence solubility and target specificity.
- FBBBS is optimized for rapid phytocannabinoid screening, while this compound is preferred for phenolic lipid quantification .
This compound vs. Diazonium Salt Fast Blue B x BF₄
Key Differences :
- The BF₄⁻ counterion may enhance stability in organic solvents, but both reagents detect alkylresorcinols with slight color variations .
Analytical Performance and Research Findings
Sensitivity and Specificity
- This compound: Demonstrates high specificity for alk(en)ylresorcinols, producing violet bands at Rf = 0.72–0.88 in HPTLC . Other phenolics (e.g., catechins) yield distinct colors (red-violet, yellow-orange), enabling multiplex detection .
- Fast Corinth V: Detects total cannabinoids with a linear range of 0.01–0.1 mg/mL, outperforming this compound in field applications .
Biological Activity
Fast Blue B Salt, also known as Fast Blue BB or diazonium blue B, is a synthetic dye primarily used in histology and biochemistry for its staining properties. Its biological activity has been the subject of various studies, particularly in relation to its interaction with enzymes and its application in detecting specific compounds.
Chemical Structure and Properties
This compound is a diazonium compound characterized by two -N2+ groups, allowing it to form disazo dyes when combined with aromatic amines. Its structure can be represented as follows:
This compound is soluble in water and exhibits a distinctive blue color, which is utilized in various biochemical assays.
1. Enzyme Detection
This compound has been effectively used to detect enzyme activities, particularly:
- Acid Phosphatase : In studies involving Clostridium perfringens, Fast Blue B was employed as a substrate to assess acid phosphatase activity. The dye reacts to produce a color change that can be quantitatively measured, indicating enzyme presence and activity levels .
- Lipase Activity : It has also been utilized for determining lipase activity, further demonstrating its versatility in enzymatic assays .
2. Anticholinesterase Activity
Research has highlighted the potential of this compound in evaluating anti-acetylcholinesterase activity. In a study involving endophytic fungi from Huperzia serrata, Fast Blue B was used in thin-layer chromatography (TLC) to visualize the inhibition of acetylcholinesterase by secondary metabolites . This application underscores its relevance in neuropharmacology and potential therapeutic uses.
Case Study 1: Cannabinoid Detection
A significant application of this compound is in the colorimetric detection of cannabinoids. A study evaluated its selectivity for identifying cannabinoids in marijuana samples. The development of a reddish color upon reaction with cannabinoids provided a rapid and effective method for qualitative analysis .
| Sample Type | Reaction Time | Color Change Observed |
|---|---|---|
| Cannabis Resin | < 1 min | Reddish hue |
| Other Plant Extracts | > 5 min | Minimal change |
Case Study 2: Histological Staining
This compound is widely used as a histological stain. Its ability to bind specifically to certain cellular components allows for detailed visualization of tissue structures under microscopy. For instance, it has been employed to stain vascular bundles in plant tissues, revealing lignified cell walls distinctly .
Research Findings
- Radical Scavenging Activity : Studies have indicated that Fast Blue B exhibits free radical scavenging properties, making it potentially beneficial for applications in oxidative stress research .
- Toxicological Concerns : Despite its utility, concerns regarding the safety of Fast Blue B persist due to the presence of unreacted diazonium salts which may pose carcinogenic risks. This has led to discussions about alternative dyes with similar properties but reduced toxicity .
- Environmental Impact : The mobility of zinc in aquatic environments can be influenced by compounds like Fast Blue B, highlighting the need for careful consideration of its use in ecological studies .
Q & A
Q. What are the primary biochemical applications of Fast Blue B Salt in experimental settings?
this compound is widely used as a chromogenic agent in biochemical assays, particularly for detecting phosphatases (via hydrolysis of substrates like α-naphthyl phosphate) and quantifying phenolic compounds through diazo coupling reactions . Its optimal reactivity occurs at pH 9.0–9.4 for phosphatase assays, requiring controlled temperature (20–25°C) to avoid non-specific background staining. Researchers must standardize substrate concentrations (e.g., 1–5 mM) and incubation times (10–30 minutes) to ensure reproducibility .
Q. What are the critical storage and handling protocols for this compound to maintain its chemical stability?
this compound is light-sensitive and hygroscopic. For long-term stability, store it in airtight, opaque containers at 2–8°C with desiccants. Pre-weigh aliquots to minimize exposure to ambient humidity, which accelerates degradation. Freshly prepare working solutions in cold, deionized water (4°C) to suppress premature diazonium salt decomposition .
Q. What standardized protocols exist for using this compound in phosphatase detection assays?
A validated protocol involves:
- Dissolving this compound (0.1% w/v) in 0.1 M Tris-HCl buffer (pH 9.2).
- Adding α-naphthyl phosphate (1 mM) as the substrate.
- Incubating tissue sections or cell lysates at 22°C for 15–20 minutes.
- Terminating the reaction with 10% acetic acid and imaging precipitates under brightfield microscopy. Include negative controls (substrate-only and enzyme-inhibited samples) to confirm specificity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound in novel assay development?
Systematic optimization requires a factorial design to test variables:
- pH : Test ranges from 8.5–10.0 to balance enzyme activity and diazonium stability.
- Temperature : Compare kinetics at 15°C, 25°C, and 37°C to identify thermal degradation thresholds.
- Ionic strength : Evaluate interference from salts (e.g., NaCl, KCl) using spectrophotometric absorbance at 371 nm .
- Substrate specificity : Screen alternative substrates (e.g., β-naphthyl phosphate) for cross-reactivity using HPLC-MS .
Q. What strategies address batch-to-batch variability in this compound during longitudinal studies?
Batch variability arises from differences in zinc chloride content (a stabilizer) and residual moisture. Mitigation strategies include:
Q. How should researchers integrate this compound with spectroscopic techniques for enhanced analyte detection?
Couple colorimetric assays with UV-Vis spectroscopy (λ = 371 nm) to quantify reaction kinetics. For trace analysis:
Q. What analytical frameworks resolve contradictory results from this compound-based assays?
Contradictions often stem from interferents (e.g., ascorbic acid or thiols reducing diazonium ions). Implement:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
